(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine
Description
Properties
IUPAC Name |
(2R)-1-[(R)-tert-butylsulfinyl]-2-(4-fluorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNOS/c1-14(2,3)18(17)16-10-4-5-13(16)11-6-8-12(15)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPWOODHXWCS-FZKQIMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N1CCCC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N1CCC[C@@H]1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744439 | |
| Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218989-47-9 | |
| Record name | (2R)-2-(4-Fluorophenyl)-1-[(R)-2-methylpropane-2-sulfinyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanistic Basis and Diastereoselectivity
The tert-butylsulfinyl group acts as a chiral director, coordinating with the reducing agent to dictate the configuration at the pyrrolidine C2 position. LiBHEt₃ in tetrahydrofuran (THF) at −78°C induces reductive cyclization to yield (Ss,R)-configured products with >99:1 diastereoselectivity (d.r.), while DIBAL-H/LiHMDS in toluene at −78°C inversely favors (Ss,S)-diastereomers. This stereodivergence arises from the reducing agent’s influence on transition-state geometry: LiBHEt₃ promotes axial hydride delivery, whereas DIBAL-H facilitates equatorial attack.
Substrate Scope and Limitations
The method accommodates diverse substituents at the pyrrolidine C2 position, including aromatic (e.g., 4-fluorophenyl), heteroaromatic, and aliphatic groups. For 4-fluorophenyl derivatives, yields exceed 95% with LiBHEt₃, though sterically hindered aliphatic substituents may require elevated temperatures (0–23°C), marginally reducing d.r. to 95:5. A key limitation is the necessity for anhydrous conditions and cryogenic temperatures, complicating large-scale production.
Flow Chemistry-Enabled Grignard Addition
Recent advances in continuous-flow systems have enabled scalable synthesis of tert-butylsulfinyl-pyrrolidine derivatives, including the target compound. This method employs a two-stage flow reactor for sequential Grignard addition and cyclization, significantly enhancing reproducibility and throughput.
Reactor Configuration and Process Parameters
A perfluoroalkoxy (PFA) tubular flow system with pre-cooling loops (−40°C to 25°C) ensures precise temperature control during critical steps:
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Grignard Addition : A solution of (RS)-γ-chloro-N-tert-butylsulfinyl imine (0.1 M in CH₂Cl₂) and 4-fluorophenylmagnesium bromide (0.2 M in CH₂Cl₂) is mixed in a T-mixer (residence time: 2–5 min).
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Cyclization : The intermediate is routed through a coiled reactor (25°C, residence time: 10–15 min) for spontaneous ring closure.
Performance Metrics
Optimized conditions (residence time: 12 min, temperature: −20°C for Grignard addition) afford (RS,R)-N-(tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine in 98% yield and 99:1 d.r.. The flow system’s rapid heat dissipation minimizes side reactions (e.g., over-reduction or epimerization), outperforming batch reactions by 10–15% in yield.
Comparative Analysis of Synthetic Routes
*Estimated from analogous reactions.
Stereochemical Control and Post-Synthesis Modifications
Post-synthetic deprotection of the tert-butylsulfinyl group is achieved via acidic hydrolysis (4 M HCl in dioxane/MeOH), yielding enantiopure 2-(4-fluorophenyl)pyrrolidine without racemization. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy confirm absolute configurations, with reported enantiomeric excess (e.e.) values >99% .
Chemical Reactions Analysis
Types of Reactions
®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the pyrrolidine derivative without the sulfinyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiepileptic Potential
Research has indicated that compounds structurally related to (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine may exhibit antiepileptic properties. A study involving the testing of various pyrrolidine derivatives demonstrated their potential as anticonvulsants, with specific enantiomers showing promise in reducing seizure activity in animal models .
Orexin Receptor Agonism
The compound's structural characteristics suggest potential agonistic activity at orexin receptors, which are implicated in sleep-wake regulation. Compounds with similar frameworks have been investigated for their ability to modulate orexin signaling, providing insights into treatments for disorders like narcolepsy and other sleep-related conditions .
Neuropharmacology
Cognitive Enhancers
Research has explored the use of pyrrolidine derivatives as cognitive enhancers. The unique substitution pattern of this compound may influence its interaction with neurotransmitter systems, potentially enhancing memory and learning processes. Studies on related compounds have shown improvements in cognitive function in animal models .
Structure-Activity Relationship Studies
SAR Investigations
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Investigations into how variations in the sulfinyl and fluorophenyl groups affect biological activity have provided valuable insights into designing more effective derivatives .
Synthesis and Chemical Properties
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that ensure high enantiomeric purity. Techniques such as asymmetric synthesis and chiral resolution are pivotal in obtaining the desired compound with optimal yields .
Case Studies
Mechanism of Action
The mechanism of action of ®-1-(®-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The sulfinyl group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Fluorinated Aryl Groups
The 4-fluorophenyl group in the target compound is a common pharmacophore in drug design due to fluorine’s electronegativity and metabolic stability. Comparison with compounds (4 and 5) :
- Both feature fluorophenyl groups, but compounds 4 and 5 include additional heterocyclic systems (thiazole, pyrazole, triazole) and multiple fluorophenyl substituents.
- Crystallographic data from show that fluorophenyl groups can adopt perpendicular orientations relative to the molecular plane, influencing packing and solubility .
Sulfinyl Functionality and Chirality
The tert-butylsulfinyl group distinguishes the target compound from sulfonamide or sulfonyl analogs. Comparison with compound (8f) :
- Compound 8f contains a methanesulfinyl group attached to a pyridine ring, while the target compound’s tert-butylsulfinyl group provides greater steric hindrance and chiral induction.
- The (R,R) configuration in the target compound enhances stereochemical control in asymmetric catalysis, a feature less pronounced in non-chiral sulfonamide derivatives like 8f .
Heterocyclic Core: Pyrrolidine vs. Other Scaffolds
The pyrrolidine ring in the target compound contrasts with the thiazole-pyrazole-triazole systems in :
- Pyrrolidine : A flexible five-membered ring with moderate ring strain, enabling conformational adaptability for binding interactions.
- Thiazole/Pyrazole/Triazole () : Aromatic, planar systems with rigid geometries, favoring π-π stacking but limiting solubility .
Physicochemical and Functional Properties
Key Findings:
- The target compound’s smaller size and single fluorophenyl group may improve membrane permeability compared to ’s multi-heterocyclic systems.
- The tert-butylsulfinyl group offers superior chiral induction over simpler sulfinyl or sulfonamide groups, as seen in .
Research Implications and Gaps
- Synthetic Utility : The (R,R) configuration of the target compound is advantageous for asymmetric catalysis, whereas ’s compounds are tailored for crystallography studies.
- Contradictions : highlights fluorophenyl-induced conformational rigidity, whereas the target compound’s pyrrolidine core allows flexibility—a trade-off between stability and adaptability.
Biological Activity
(R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine, a chiral pyrrolidine derivative, has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its structural features that include a tert-butylsulfinyl group and a fluorophenyl moiety, which may influence its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the sulfinyl group enhances the compound's reactivity and may contribute to its binding affinity to specific receptors or enzymes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with sulfinyl groups can enhance the efficacy of antifungal agents, suggesting a potential role in treating fungal infections .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests it may exhibit neuroprotective properties. Animal studies have demonstrated that certain pyrrolidine derivatives can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
Case Studies
- Antiepileptic Potential : A study investigated the teratogenic effects of various pyrrolidine derivatives, including those similar to this compound, in a mouse model. The findings indicated no major structural malformations, suggesting a safety profile for potential antiepileptic applications .
- Fungal Inhibition : A patent described the use of this compound in combinations with other fungicidal agents, demonstrating enhanced activity against resistant strains of fungi .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Q & A
Basic Questions
Q. What are the standard synthetic routes for (R)-1-((R)-tert-butylsulfinyl)-2-(4-fluorophenyl)pyrrolidine, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis typically employs chiral auxiliaries like the tert-butylsulfinyl group to enforce stereochemical control. Key steps include:
- Chiral induction : Use of (R)-tert-butylsulfinamide to establish stereochemistry at the pyrrolidine ring .
- Coupling reactions : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl moiety, as seen in analogous pyrrolidine derivatives .
- Purification : Chromatographic separation (e.g., HPLC with chiral columns) to isolate enantiomerically pure products .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and resolve substituent environments (e.g., tert-butylsulfinyl and fluorophenyl groups). specifically tracks fluorine-related electronic effects .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for resolving stereochemical ambiguities .
Q. Why is the 4-fluorophenyl moiety significant in the compound's design?
- Methodological Answer : The 4-fluorophenyl group enhances:
- Bioactivity : Fluorine’s electronegativity improves binding affinity to enzymes (e.g., BACE-1 in Alzheimer’s research) via polar interactions .
- Metabolic Stability : Fluorine reduces oxidative metabolism, prolonging half-life in biological systems .
Advanced Research Questions
Q. How can researchers address discrepancies between NMR and X-ray crystallography data during structural elucidation?
- Methodological Answer :
- Cross-validation : Compare NMR-derived coupling constants (e.g., ) with X-ray torsion angles to identify conformational flexibility .
- Dynamic NMR : Detect rotameric equilibria in solution that may explain static X-ray structures .
- DFT Calculations : Optimize computational models to reconcile experimental data .
Q. What strategies optimize enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-tert-butylsulfinamide to direct stereochemistry at the pyrrolidine nitrogen .
- Kinetic Resolution : Enzymatic or catalytic asymmetric methods to preferentially form the desired enantiomer .
- Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts for purification .
Q. How does the tert-butylsulfinyl group influence the compound’s reactivity and stability?
- Methodological Answer :
- Steric Shielding : The bulky tert-butyl group protects the sulfinyl oxygen from nucleophilic attack, enhancing stability under acidic conditions .
- Chelation Control : Sulfinyl oxygen participates in transition-state stabilization during coupling reactions, improving regioselectivity .
Q. What computational methods are used to predict biological targets for this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with enzyme active sites (e.g., BACE-1) using software like AutoDock or Schrödinger .
- Pharmacophore Modeling : Map steric and electronic features (e.g., fluorophenyl hydrophobic pocket) to identify potential targets .
Q. How can reaction mechanisms involving this compound be analyzed experimentally?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps .
- In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediate formation .
Data Contradiction Analysis
Example Scenario : Conflicting shifts and X-ray bond lengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
